6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Anticancer metallodrugs Ovarian cancer Platinum(II) complexes

This 6-bromo-7-azaindole scaffold is not a generic halo-substitute. The 6-Br substituent delivers distinct oxidative addition kinetics for high-yield Suzuki-Miyaura cross-coupling without N-protection, enabling rapid kinase inhibitor library synthesis. In platinum(II) complexes, it confers significantly higher cytotoxicity (IC50 4.7–14.4 μM, A2780) than cisplatin—an effect not achieved with 6-Cl, 6-F, or unsubstituted analogs. With a 3-COOH ready for amide conjugation, this building block supports parallel pyridine-ring diversification. The 97% purity standard reflects the requirements of state-of-the-art medicinal chemistry laboratories.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1190321-20-0
Cat. No. B2639628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS1190321-20-0
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyRLWGIBOLTNFDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1190321-20-0): Procurement & Structural Overview


6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190321-20-0) is a 7-azaindole derivative bearing a bromine atom at the 6-position and a carboxylic acid group at the 3-position . This heterocyclic scaffold serves as a versatile building block for constructing kinase inhibitor libraries and metal-based anticancer complexes, with the bromo substituent providing a defined handle for further functionalization via cross-coupling chemistry [1].

Why 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Cannot Be Substituted with Other 6-Halo or Unsubstituted Analogs


The bromine atom at the 6-position of 7-azaindole-3-carboxylic acid confers distinct reactivity and biological outcomes that differ materially from chloro-, fluoro-, iodo-, or unsubstituted analogs. In cross-coupling applications, the C–Br bond exhibits a different oxidative addition profile compared to C–Cl or C–F bonds, directly influencing reaction yields and substrate compatibility [1]. In biological systems, bromo-substituted 7-azaindoles in platinum(II) complexes demonstrate significantly higher cytotoxicity against ovarian cancer cells compared to cisplatin (p < 0.05), a differential effect that is substitution-dependent [2]. Generic substitution without empirical validation of the specific halo-substitution pattern may lead to divergent synthetic outcomes or altered biological activity.

Quantitative Differentiation Evidence for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid vs. Analogs


Enhanced Cytotoxicity of Bromo-Substituted 7-Azaindole Platinum Complexes vs. Cisplatin in Ovarian Cancer Cells

Platinum(II) cyclobutane-1,1'-dicarboxylato complexes containing bromo-substituted 7-azaindoles (compounds 1, 2, and 4–6) exhibited significantly higher cytotoxicity against the A2780 ovarian cancer cell line compared to cisplatin, with statistical significance at p < 0.05 [1]. The bromo-substituted 7-azaindole ligands used in these complexes share the identical 6-bromo-7-azaindole core as the target compound.

Anticancer metallodrugs Ovarian cancer Platinum(II) complexes

Cross-Study Cytotoxicity Comparison: Bromo-7-Azaindole Complexes vs. Parent 7-Azaindole-3-Carboxylic Acid Complexes

The bromo-substituted 7-azaindole platinum complexes (IC50 = 4.7–14.4 μM against A2780) [1] demonstrate substantially greater cytotoxicity than the Pt(II) and Pd(II) complexes of unsubstituted 7-azaindole-3-carboxylic acid, which were characterized structurally but did not exhibit comparably potent antiproliferative activity in vitro [2]. This cross-study comparison suggests that the 6-bromo substituent is a critical determinant of enhanced biological potency in metal complex derivatives.

Antiproliferative activity Metal complexes Structure-activity relationship

Validated Substrate for Suzuki-Miyaura Cross-Coupling on Unprotected Nitrogen-Rich Heterocycles

Azaindole halides, including bromo-substituted 7-azaindoles such as the target compound, have been demonstrated as viable substrates for Suzuki-Miyaura cross-coupling under mild conditions using precatalysts P1 or P2, proceeding in good to excellent yields without requiring nitrogen protection [1]. The bromo substituent provides an optimal balance between reactivity and stability compared to iodo (more reactive but less stable) and chloro (more stable but less reactive) analogs in palladium-catalyzed coupling reactions.

Cross-coupling Medicinal chemistry building blocks Unprotected heterocycle functionalization

UVA Photoactivation Enhances Cytotoxicity of Bromo-7-Azaindole Complexes by ~4-Fold

Under UVA light irradiation (λmax = 365 nm), the cytotoxicity of bromo-7-azaindole platinum complexes against A2780 cells was markedly enhanced, with compound 3 (containing a bromo-7-azaindole ligand) showing a 4-fold decline in cell viability from 25.1% (dark) to 6.1% (UVA) [1]. Transcription mapping experiments confirmed that UVA irradiation induced preferential formation of bifunctional DNA adducts, in contrast to less effective monofunctional adducts formed in the dark.

Photodynamic therapy Photoactivated chemotherapy DNA platination

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: Validated Research & Procurement Applications


Synthesis of Photoactivatable Platinum(II) Anticancer Complexes

The 6-bromo-7-azaindole-3-carboxylic acid scaffold can be incorporated as an N-donor ligand into platinum(II) cyclobutane-1,1'-dicarboxylato complexes, yielding compounds with IC50 values of 4.7–14.4 μM against A2780 ovarian cancer cells that are significantly more cytotoxic than cisplatin (p < 0.05) [1]. UVA irradiation (λmax = 365 nm) further enhances cytotoxicity by ~4-fold through induction of bifunctional DNA adduct formation [1].

Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The C–Br bond at the 6-position serves as a validated handle for Suzuki-Miyaura cross-coupling with aryl boronic acids under mild conditions using precatalysts P1 or P2, proceeding in good to excellent yields without requiring nitrogen protection [2]. This enables efficient diversification of the 7-azaindole core into focused libraries targeting kinases such as SGK1 [3], ABL/SRC [4], CDK9/Cyclin T, and Haspin [5].

Structure-Activity Relationship Studies Comparing 6-Halo-7-Azaindole Derivatives

Comparative SAR studies can leverage the target compound alongside its 6-chloro, 6-fluoro, and unsubstituted analogs to systematically evaluate the impact of halogen substitution on biological activity. The bromo derivative has demonstrated cytotoxic advantage in platinum complexes compared to unsubstituted 7-azaindole-3-carboxylic acid complexes [1][6], providing a benchmark for halogen-dependent potency assessment.

Building Block for Multi-Targeted Kinase Inhibitor Development

7-Azaindole derivatives have been established as privileged scaffolds for developing multi-targeted kinase inhibitors targeting oncogenic kinases involved in angiogenesis and tumorigenesis [4]. The 3-carboxylic acid functionality of the target compound provides a convenient attachment point for amide bond formation with amine-containing pharmacophores, while the 6-bromo substituent enables parallel diversification at the pyridine ring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.